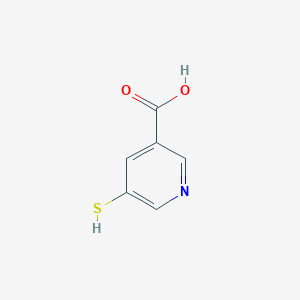

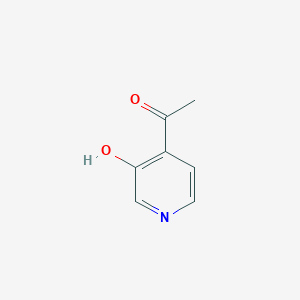

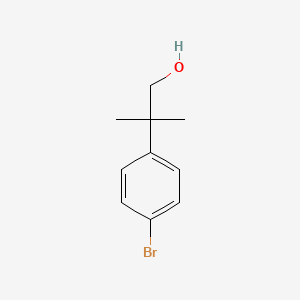

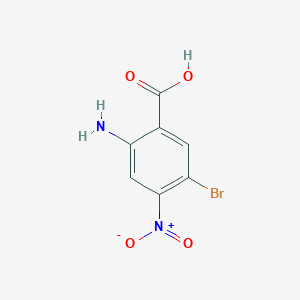

2-Amino-5-bromo-4-nitro-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-bromo-4-nitro-benzoic acid (2-ABN) is an organic compound that is widely used in organic synthesis, as well as in scientific research. 2-ABN is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and other chemicals. It is also used as a reagent in biochemical and physiological studies. 2-ABN is a versatile compound that has a wide range of applications in the laboratory, including in the synthesis of compounds, in the study of biochemical and physiological processes, and in the development of new drugs and other compounds.

Applications De Recherche Scientifique

Applications in Chemical Synthesis and Analysis

Synthesis of Photoaffinity Labeling Agents : 2-Amino-5-bromo-4-nitro-benzoic acid derivatives have been utilized in the synthesis of photoaffinity labeling agents. These agents are crucial in studying biological processes, as they can be used to label specific proteins or molecules within cells. For instance, a study reported the synthesis of a photoaffinity analog of a chloride channel blocker using a derivative of this compound. The synthesis involved multiple steps, including the use of sodium borotritide-cobalt chloride, indicating the compound's relevance in creating complex biochemical tools (Branchini et al., 1992).

Chromogenic Substrates for Enzyme Activity Determination : Derivatives of this compound have been synthesized to act as chromogenic substrates. These substrates help in the spectrophotometric determination of enzyme activities, such as aliphatic penicillin acylase activity. The enzymatic hydrolysis of these substrates releases a chromophore that can be detected, showcasing the compound's role in enzymology and biochemistry (Arroyo et al., 2002).

Crystallographic Studies and Molecular Structure Analysis : this compound derivatives have been studied for their crystal structures using X-ray powder diffraction. These studies reveal details about the molecular geometry, intermolecular interactions, and electronic structures of such compounds. This information is crucial in understanding the chemical behavior and potential applications of these compounds in various fields like material science and molecular engineering (Pramanik et al., 2019).

Applications in Biological and Medicinal Research

Biological Activity Studies : Studies on the biological activity of this compound derivatives have shown their potential in various biological applications. For example, a study focused on the synthesis and biological activity of a cadmium (II) complex derived from a this compound derivative, indicating its application in antimicrobial and antifungal activities (Jaber et al., 2021).

Propriétés

IUPAC Name |

2-amino-5-bromo-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJSDVMUPOFTCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294979 |

Source

|

| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89642-24-0 |

Source

|

| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89642-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.